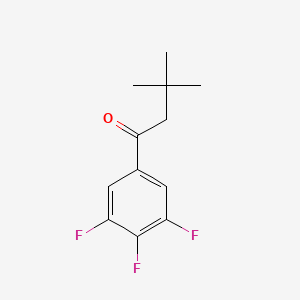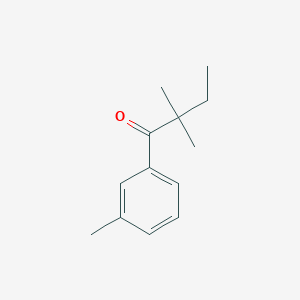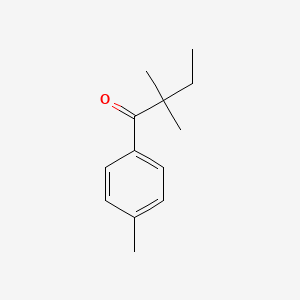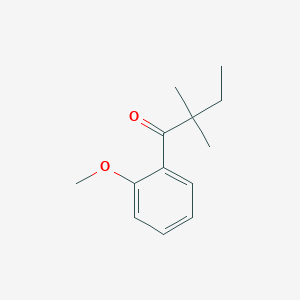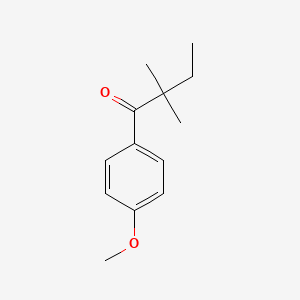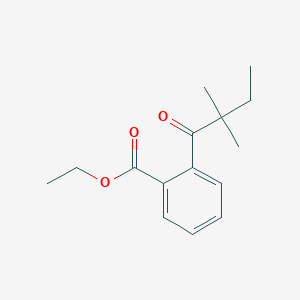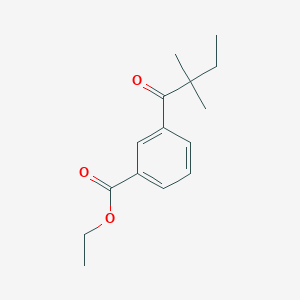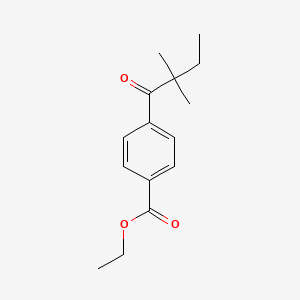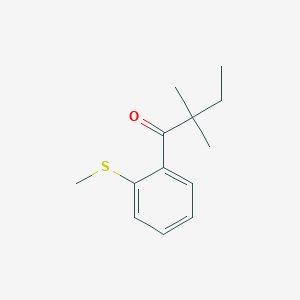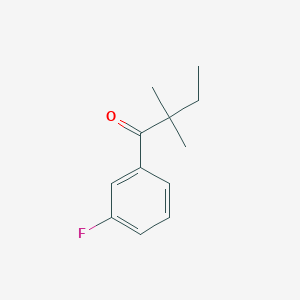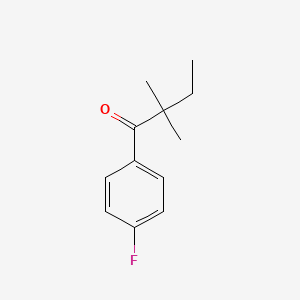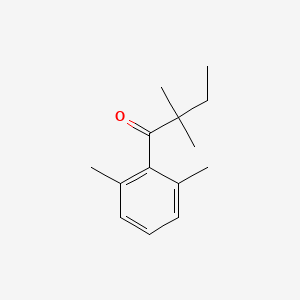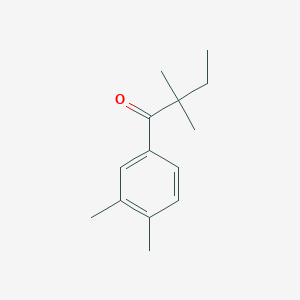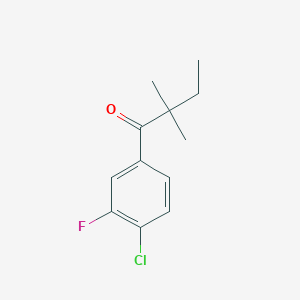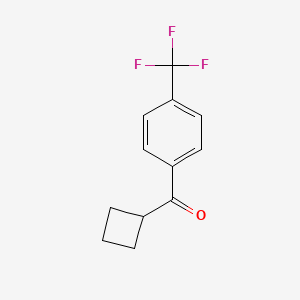
Cyclobutyl 4-trifluoromethylphenyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutyl 4-trifluoromethylphenyl ketone is a chemical compound with the molecular formula C12H11F3O . It is a synthetic target in its own right and as a synthon in the construction of fluorinated pharmacons .
Synthesis Analysis
A sequential C−H/C−C functionalization strategy has been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones . Specifically, a bicyclo [1.1.1]pentan-2-ol intermediate is generated from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure .Molecular Structure Analysis
The unique four-membered ring structure of cyclobutyl compounds is not only a useful intermediate for the synthesis of biomedical candidate materials but also an indispensable framework for drug design and application .Chemical Reactions Analysis
Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Numerous aryl, heteroaryl, alkenyl, and alkynyl groups can be installed at the 3-position of the cyclobutane ring with exclusive cis-selectivity .Aplicaciones Científicas De Investigación
Synthesis and Rearrangement Applications
Cyclobutyl 4-trifluoromethylphenyl ketone and its derivatives show a wide range of applications in synthetic chemistry, particularly in rearrangement reactions. For instance, cyclobutyl methanol has been utilized in synthesis processes involving the addition of Grignard reagents to bicyclic ketones. This process is crucial for preparing compounds like norbornanes and cerapicol, indicating the importance of cyclobutyl derivatives in synthesizing complex organic structures (El-Hachach, Fischbach, Gerke, & Fitjer, 1999).
Catalytic Applications
The compound has also found relevance in catalysis. Methylplatinum triflate coordinated with specific cyclobutene derivatives acts as a selective catalyst for the dehydrogenative silylation of ketones, resulting in the formation of silyl enol ethers in high yields. This highlights the potential of cyclobutyl 4-trifluoromethylphenyl ketone derivatives in catalytic processes, offering new pathways in synthetic chemistry (Ozawa, Yamamoto, Kawagishi, Hiraoka, Ikeda, Minami, Ito, & Yoshifuji, 2001).
Electrophile and Enamine Reactions
The compound is involved in reactions with electrophiles and enamines. Cyclobutenes, when reacted with ketone enamines, lead to the formation of α-cyclobutyl ketones or amino-bicyclo [2.2.0] hexane adducts. These reactions open up avenues for creating new molecular structures, showcasing the compound's versatility in chemical synthesis (Franck-Neumann, Miesch, & Barth, 1988).
NMR Study and Chemical Properties
An NMR study of ketones including cyclobutyl ketones provided insights into their chemical properties, like the electrophilicity of the carbonyl moiety. This knowledge is crucial for understanding the reactivity and potential applications of these compounds in various chemical reactions (Frimer, Sharon, & Gottlieb, 2003).
Safety And Hazards
Propiedades
IUPAC Name |
cyclobutyl-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O/c13-12(14,15)10-6-4-9(5-7-10)11(16)8-2-1-3-8/h4-8H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKVOFYZQVIBRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642541 |
Source


|
| Record name | Cyclobutyl[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 4-trifluoromethylphenyl ketone | |
CAS RN |
53342-40-8 |
Source


|
| Record name | Cyclobutyl[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

